molecular formula C24H21NO5 B1337230 Fmoc-(S)-3-Amino-3-(4-hydroxy-phenyl)-propionic acid CAS No. 501015-33-4

Fmoc-(S)-3-Amino-3-(4-hydroxy-phenyl)-propionic acid

Cat. No. B1337230
CAS RN: 501015-33-4
M. Wt: 403.4 g/mol
InChI Key: VJELJMCALKYCRN-QFIPXVFZSA-N
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Description

“Fmoc-(S)-3-Amino-3-(4-hydroxy-phenyl)-propionic acid” is a complex organic compound. It contains an Fmoc (Fluorenylmethyloxycarbonyl) protecting group, which is commonly used in peptide synthesis to protect the amine group . The “(S)-3-Amino-3-(4-hydroxy-phenyl)-propionic acid” part of the molecule indicates that it contains an amino acid with a hydroxyphenyl side chain .


Chemical Reactions Analysis

The Fmoc protecting group can be removed under mildly basic conditions, such as treatment with piperidine, to reveal the free amine group . This is a common step in peptide synthesis, allowing the amino acid to react with the next amino acid in the sequence. The specific chemical reactions involving “Fmoc-(S)-3-Amino-3-(4-hydroxy-phenyl)-propionic acid” would depend on its role in the synthesis of a particular peptide.

Safety and Hazards

The safety and hazards associated with “Fmoc-(S)-3-Amino-3-(4-hydroxy-phenyl)-propionic acid” would depend on its specific physical and chemical properties. As with all chemicals, it should be handled with appropriate safety precautions. Unfortunately, specific safety data for this compound is not available in the sources I have access to .

Future Directions

“Fmoc-(S)-3-Amino-3-(4-hydroxy-phenyl)-propionic acid” could potentially be used in the synthesis of a wide range of peptides or proteins, given its unique structure. Future research could explore its utility in the synthesis of novel peptides or proteins with therapeutic potential .

Mechanism of Action

properties

IUPAC Name

(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-hydroxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21NO5/c26-16-11-9-15(10-12-16)22(13-23(27)28)25-24(29)30-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22,26H,13-14H2,(H,25,29)(H,27,28)/t22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJELJMCALKYCRN-QFIPXVFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C4=CC=C(C=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC(=O)O)C4=CC=C(C=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601136062
Record name (βS)-β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-4-hydroxybenzenepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601136062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

403.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

501015-33-4
Record name (βS)-β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-4-hydroxybenzenepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=501015-33-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (βS)-β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-4-hydroxybenzenepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601136062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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